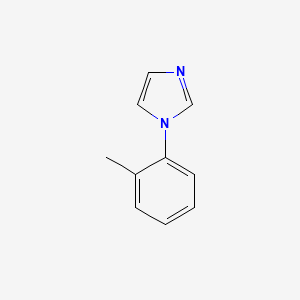

1-o-Tolyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-o-Tolyl-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 1-o-Tolyl-1H-imidazole

The synthesis of this compound typically involves the condensation of o-toluidine with an appropriate carbonyl compound under acidic or basic conditions. The reaction conditions can be optimized to enhance yield and purity. Recent advancements in green chemistry have introduced more sustainable methods for synthesizing imidazole derivatives, focusing on recyclable catalysts and one-pot reactions .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Antibacterial Activity

Research indicates that imidazole derivatives, including this compound, possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit the growth of resistant strains, making them promising candidates for developing new antibiotics .

Antifungal Properties

Imidazole derivatives are also recognized for their antifungal activities. They have been shown to be effective against common fungal pathogens, which is critical in treating infections in immunocompromised patients .

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. For instance, certain imidazole compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves interaction with cellular targets such as DNA and proteins involved in cell cycle regulation .

Anti-inflammatory Effects

Imidazole derivatives have been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can reduce inflammation markers in cell lines, suggesting potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Evaluation

A study assessed the antibacterial activity of several imidazole derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method against strains like Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited potent antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another study, the anticancer efficacy of this compound was evaluated on different cancer cell lines. The compound showed significant cytotoxic effects with IC50 values lower than those of traditional chemotherapeutics like cisplatin. Molecular docking studies revealed strong binding affinities to key cancer targets .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Coupling Reactions via Copper Catalysis

1-o-Tolyl-1H-imidazole participates in copper-mediated coupling reactions, particularly in N-arylation and cross-coupling processes:

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 2-iodotoluene) using Cu/Cu₂O nanoparticles (10 mol%) and KOH in DMSO at 70°C, yielding bis-ortho-tolyl derivatives (GC-MS: m/z 158 [M⁺]) .

-

Ullmann-Type Coupling : Forms 2-aminoimidazole derivatives when reacted with α-chloroketones in eutectic mixtures (ChCl/urea) at 80°C (yield: 54% after crystallization) .

Table 1: Representative Coupling Reactions

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodotoluene | Cu/Cu₂O NPs | DMSO, 70°C, 24 h | 1,2-Di-o-tolyl-1H-imidazole | 51% | |

| α-Chloroketone | Et₃N | ChCl/urea, 80°C | 5-(4-ClPh)-N,1-di-o-tolylimidazole | 54% |

Nucleophilic Substitution

The imidazole nitrogen demonstrates nucleophilic character in SNAr reactions:

-

Amination : Reacts with 1,3-di-o-tolylguanidine under microwave irradiation (10 min, H₂O) to form 2-aminoimidazoles (95% yield) .

-

Alkylation : Ethyl 2-chloroacetate reacts with this compound-2-thiol in ethanol (reflux, triethylamine) to form thioether derivatives.

Cyclization and Multicomponent Reactions

This compound serves as a precursor in cyclization pathways:

-

Van Leusen Reaction : Reacts with TosMIC (tosylmethyl isocyanide) in the presence of aldehydes to form trisubstituted imidazoles (72–89% yield) .

-

Three-Component Synthesis : Combines with benzylamines and chalcones under Cu(OTf)₂/I₂ catalysis (toluene, 70°C) to generate 1,2,4-trisubstituted imidazoles via C–C bond cleavage (60% yield) .

Table 2: Cyclization Reactions

Oxidative Functionalization

The imidazole ring undergoes oxidation under controlled conditions:

-

Iodine-Mediated Oxidation : Forms iodinated derivatives when treated with I₂ in DCE (50°C, 24 h) .

-

Air Oxidation : In one-pot syntheses, atmospheric oxygen facilitates the formation of polycyclic imidazoles under microwave irradiation (10 min, 95% yield) .

Structural Modifications

-

Methyl Group Reactivity : The o-tolyl methyl group undergoes Friedel-Crafts alkylation with acyl chlorides (AlCl₃, 0°C) to introduce ketone functionalities .

-

Halogenation : Electrophilic bromination at the C-4 position occurs using NBS (AIBN, CCl₄), confirmed byH NMR (δ 7.03 ppm singlet) .

Key Mechanistic Insights

-

Copper Catalysis : Cu(I) intermediates facilitate oxidative coupling by activating C–H bonds .

-

Microwave Acceleration : Reduces reaction times from hours to minutes by enhancing thermal efficiency .

-

Solvent Effects : Polar aprotic solvents (DMSO) improve yields in SNAr reactions, while eutectic mixtures (ChCl/urea) enhance green synthesis .

Propiedades

Número CAS |

25371-93-1 |

|---|---|

Fórmula molecular |

C10H10N2 |

Peso molecular |

158.2 g/mol |

Nombre IUPAC |

1-(2-methylphenyl)imidazole |

InChI |

InChI=1S/C10H10N2/c1-9-4-2-3-5-10(9)12-7-6-11-8-12/h2-8H,1H3 |

Clave InChI |

TWCVCECJVZOZRM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C=CN=C2 |

SMILES canónico |

CC1=CC=CC=C1N2C=CN=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.